Bienvenue dans la boutique en ligne BenchChem!

11,13-Octadecadienoic acid, (11E,13E)-

Hepatic steatosis NAFLD/NASH Lipogenesis

This purified (11E,13E)-CLA isomer uniquely recapitulates triglyceride accumulation & lipogenic gene activation (SREBP-1c, FAS, SCD-1) in HepG2 cells at 10 µM—activity absent in major CLA isomers. It serves as a defined substrate for tracking D9D-dependent conversion to c9t11 CLA, with validated inhibition benchmarks (46% intermediate reduction upon D9D inhibition). Its reversed Ag⁺-HPLC elution order makes it indispensable for accurate CLA isomer profiling. Critically, its inactivity in IL-1Ra induction & endothelial antiproliferative assays establishes it as the essential negative control for SAR studies. Avoid confounded results from generic CLA mixtures.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
Cat. No. B8260883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,13-Octadecadienoic acid, (11E,13E)-
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCC=CC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-8H,2-4,9-17H2,1H3,(H,19,20)/b6-5+,8-7+
InChIKeyJGFMXQLVWUGIPI-BSWSSELBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11,13-Octadecadienoic Acid (11E,13E) – A Structurally Distinct CLA Isomer for Targeted Lipid Metabolism Research


11,13-Octadecadienoic acid, (11E,13E)- (CAS 693-73-2; also referred to as trans-11,trans-13 CLA or t11t13 CLA) is a conjugated linoleic acid (CLA) isomer belonging to the octadecadienoic acid family. It is an 18-carbon polyunsaturated fatty acid characterized by two conjugated trans double bonds at positions 11 and 13, distinguishing it from the predominant naturally occurring CLA isomer, cis-9,trans-11 CLA (rumenic acid), which accounts for over 75–80% of total CLA in dietary sources [1]. The (11E,13E) isomer is a low-abundance CLA species present at approximately 4% of total CLA in processed cheeses and dairy products, and is produced through bacterial metabolism of polyunsaturated fatty acids in the gut [2]. Its unique trans,trans configuration and terminal double bond positioning confer distinct chromatographic, metabolic, and biological properties that differentiate it from other CLA positional and geometric isomers.

Why Generic CLA Mixtures Cannot Substitute for Defined 11,13-Octadecadienoic Acid (11E,13E)


CLA isomers exhibit profoundly divergent—and sometimes opposing—biological effects despite sharing the same molecular formula (C₁₈H₃₂O₂). The specific position and geometry of the conjugated double bonds determines receptor activation, metabolic fate, and downstream gene regulation. While commercial CLA mixtures are dominated by the cis-9,trans-11 and trans-10,cis-12 isomers, the (11E,13E) isomer possesses a unique steatogenic activity that is entirely absent in the major isomers [1]. Conversely, the (11E,13E) isomer lacks the endothelial antiproliferative and macrophage anti-inflammatory activities demonstrated by other trans,trans isomers such as 9E,11E-CLA [2][3]. The compound also exhibits a reversed chromatographic elution pattern on silver-ion HPLC compared to 8,10 and 9,11 positional isomers, which has direct implications for analytical identification and purity verification [4]. Substituting a generic CLA mixture for the defined (11E,13E) isomer therefore risks introducing confounded biological readouts, misidentified chromatographic peaks, and erroneous metabolic pathway conclusions.

Quantitative Differential Evidence Guide for 11,13-Octadecadienoic Acid (11E,13E)


Unique Steatogenic Activity in HepG2 Hepatocytes: Only t11t13 CLA Recapitulates Triglyceride Accumulation and Lipogenic Gene Expression

In a direct, head-to-head comparison conducted in HepG2 human hepatoma cells, only trans-11,trans-13 (t11t13) CLA induced significant triglyceride (TG) accumulation and upregulated lipogenic gene expression, whereas cis-9,trans-11 CLA, cis-9,cis-11 CLA, and linoleic acid (LA) did not [1]. At 10 μM treatment for 24 h, t11t13 CLA significantly increased the mRNA expression of SREBP-1c, fatty acid synthase (FAS), stearoyl-CoA desaturase 1 (SCD-1), and acetyl-CoA carboxylase α (ACCα), all key enzymes in de novo lipogenesis [1]. TG content was expressed as nmol/mg protein and was significantly elevated only in t11t13 CLA-treated cells compared to the BSA control and all other CLA treatments (p ≤ 0.05, post-hoc ANOVA) [1]. Furthermore, t11t13 CLA specifically activated the carbohydrate-responsive element-binding protein (ChREBP) pathway—evidenced by increased expression of L-PK and G6Pase—while LXR target genes were unaffected, a mechanism not shared by c9t11 or c9c11 CLA [1].

Hepatic steatosis NAFLD/NASH Lipogenesis

Absence of Endothelial Antiproliferative Activity: Clear Differentiation from 9E,11E-CLA in Bovine Aortic Endothelial Cells

In a direct comparative study of five CLA isomers on bovine aortic endothelial cell (BAEC) proliferation, 11c,13t-CLA (the cis/trans geometric isomer of the 11,13 series) exhibited no antiproliferative effect whatsoever over the entire tested concentration range of 5–60 μM [1]. In stark contrast, 9t,11t-CLA (9E,11E-CLA) was the only isomer that inhibited BAEC proliferation, with an I₅₀ of 35 μM as measured by [³H]methylthymidine incorporation, and this was accompanied by a 43% increase in caspase-3 activity indicative of apoptosis induction [1]. The other isomers tested—9c,11t-CLA, 9c,11c-CLA, and 10t,12c-CLA—were equally inactive [1]. This demonstrates that the 11,13 positional isomers lack the endothelial antiproliferative and proapoptotic properties that characterize the 9E,11E-CLA isomer, providing a clear functional differentiation.

Endothelial cell biology Antiproliferative CLA isomer selectivity

Lack of IL-1Ra Induction: Absence of the Anti-Inflammatory Mechanism Characteristic of 9E,11E-CLA in Macrophages

In a systematic screen of five purified CLA isomers in RAW 264.7 mouse macrophages, only 9E,11E-CLA induced expression of the endogenous anti-inflammatory molecule interleukin-1 receptor antagonist (IL-1Ra), an effect that was both dose- and time-dependent [1]. The 11Z,13E-CLA isomer—closely related to the (11E,13E) compound—was explicitly tested alongside 9Z,11E-CLA, 9Z,11Z-CLA, 9E,11E-CLA, and 10E,12Z-CLA and failed to induce IL-1Ra [1]. Furthermore, while 9E,11E-, 9Z,11Z-, 10E,12Z-, and 11Z,13E-CLA all decreased production of proinflammatory cytokines (IL-1α, IL-1β, IL-6), the IL-1Ra induction—requiring PI3K and mTOR signaling—was exclusive to 9E,11E-CLA and was functionally essential for its anti-inflammatory effect, as siRNA knockdown of IL-1Ra ablated the cytokine suppression [1].

Inflammation IL-1 receptor antagonist Macrophage immunology

Metabolic Conversion to cis-9,trans-11 CLA via Delta-9 Desaturase: A Distinct Precursor Role in Mammalian Cells

The t11t13 CLA isomer serves as a metabolic precursor to the biologically important c9t11 CLA (rumenic acid) through a two-step enzymatic pathway in human intestinal Caco-2 cells [1]. Incubation of Caco-2 cells with 20 μmol/L t11t13 CLA for 24 h resulted in the formation of c9t11 CLA, with c9t11t13 conjugated linolenic acid (CLnA) detected as an intermediate [1]. When delta-9 desaturase (D9D) was inhibited with sterculic oil, the production of the c9t11t13 CLnA intermediate decreased by 46%, and the formation of c9t11 CLA decreased by 26% [1]. This demonstrates that t11t13 CLA is first desaturated by D9D at the Δ9 position to produce c9t11t13 CLnA, which is subsequently reduced at the Δ13 double bond to yield c9t11 CLA. No other metabolite was detected, highlighting the specificity of this pathway [1]. In contrast, the major dietary CLA isomer c9t11 CLA does not function as a precursor for t11t13 CLA, making this conversion unidirectional.

Fatty acid metabolism Delta-9 desaturase CLA biosynthesis

Reversed Elution Order on Silver-Ion HPLC: A Definitive Analytical Discriminator for the 11,13 CLA Positional Isomers

The 11,13-18:2 geometric isomers exhibit a uniquely reversed elution pattern on silver-ion high-performance liquid chromatography (Ag⁺-HPLC) compared to all other CLA positional isomers [1]. For the 8,10 and 9,11 CLA isomers, the cis,trans geometric isomer consistently elutes before the trans,cis isomer. However, for the 11,13-18:2 isomers, this order is reversed: trans,cis elutes before cis,trans [1]. This chromatographic anomaly is a direct consequence of the terminal positioning of the conjugated diene system near the methyl end of the fatty acid chain, which alters the interaction of the double bonds with silver ions immobilized on the stationary phase. This property is specific to the 11,13 positional series and does not occur for the 8,10, 9,11, or 10,12 isomers [1]. In gas chromatography on long polar capillary columns, all eight cis/trans CLA isomers (8,10 through 11,13) can be separated only when their relative concentrations are approximately equal [1].

Chromatographic analysis CLA isomer identification Silver-ion HPLC

Natural Abundance Profile: ~4% of Total CLA in Dairy Products, Distinguishing It from the Dominant 9Z,11E Isomer (>80%)

In processed cheeses, the trans-11,trans-13 (11E,13E) CLA isomer constitutes approximately 4% of total CLA content, making it—together with trans-11,cis-13—the second most abundant CLA isomer group after the predominant cis-9,trans-11 isomer, which accounts for >80% of total CLA [1]. The combined trans,trans isomers represent less than 10% of total CLA [1]. In bovine milk from pasture-fed cows, trans-11,trans-13 CLA is the most abundant trans,trans-CLA isomer [2]. In beef fat, quantitative analysis of 14 CLA isomers across 20 samples detected t11t13 CLA among the minor but consistently present species [3]. In commercial synthetic CLA preparations, the 11,13 cis,trans dienes are present 'sometimes at quite high levels' alongside the dominant 9,11 and 10,12 isomers, an important consideration for studies using non-purified CLA mixtures [4].

Food composition Dairy lipidomics CLA isomer distribution

Evidence-Backed Application Scenarios for 11,13-Octadecadienoic Acid (11E,13E)


Inducing and Modeling Hepatic Steatosis in NAFLD/NASH Research

The (11E,13E) isomer is uniquely suited for in vitro hepatic steatosis modeling because it is the only CLA isomer demonstrated to recapitulate triglyceride accumulation and lipogenic gene activation (SREBP-1c, FAS, SCD-1, ACCα) in HepG2 cells at physiologically relevant concentrations (10 μM), while the major dietary isomers c9t11 CLA and c9c11 CLA fail to do so [1]. This enables researchers to study gut microbiota-derived metabolite effects on hepatic lipid metabolism without confounding signals from other CLA species, supporting mechanistic investigations into the ChREBP-dependent lipogenic pathway that this isomer selectively activates [1].

Metabolic Tracer Studies of Endogenous CLA Biosynthesis via the D9D Pathway

As a defined substrate for the delta-9 desaturase (D9D)-dependent conversion to c9t11 CLA, the (11E,13E) isomer enables precise metabolic flux studies in intestinal and hepatic cell models [2]. The demonstrated conversion pathway—t11t13 CLA → c9t11t13 CLnA (D9D) → c9t11 CLA (Δ13 reductase)—can be quantitatively tracked using the 46% reduction in intermediate formation and 26% reduction in product formation upon D9D inhibition with sterculic oil, providing validated benchmarks for enzyme activity assays [2].

Analytical Reference Standard for CLA Isomer Identification in Food and Biological Matrices

The uniquely reversed elution order of 11,13 CLA geometric isomers on Ag⁺-HPLC (trans,cis before cis,trans, opposite to 8,10 and 9,11 isomers) makes the purified (11E,13E) compound an essential calibration standard for any laboratory performing comprehensive CLA isomer profiling [3]. Without this standard, the 11,13 isomer series cannot be reliably assigned in chromatograms, leading to potential misidentification that affects quantitative accuracy in food authentication, dietary intake assessment, and metabolic studies [3].

Negative Control for CLA-Mediated Anti-Inflammatory and Antiproliferative Screening

Given that the 11,13 CLA isomers are explicitly inactive in the IL-1Ra induction assay (unlike 9E,11E-CLA) [4] and do not inhibit endothelial cell proliferation (unlike 9E,11E-CLA, I₅₀ = 35 μM) [5], the (11E,13E) compound serves as a critical negative control for structure-activity relationship (SAR) studies aimed at identifying the molecular determinants of CLA isomer bioactivity. Its use alongside active trans,trans isomers enables clean dissection of the structural features required for specific receptor engagement and downstream signaling.

Quote Request

Request a Quote for 11,13-Octadecadienoic acid, (11E,13E)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.